tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate” is a chemical compound with the CAS Number: 1216711-55-5 . It has a molecular weight of 368.45 . The IUPAC name for this compound is tert-butyl 2-{[4-(methylsulfonyl)phenyl]acetyl}-1-pyrazolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-11-5-10-18(19)15(20)12-13-6-8-14(9-7-13)25(4,22)23/h6-9H,5,10-12H2,1-4H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate. Below are some of the unique applications, each presented in a separate section as requested:
Antibacterial Activity
This compound has been screened for antibacterial activities against both Gram-positive strains (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (such as Escherichia coli and Pseudomonas aeruginosa) at concentrations of 10 μg/disc .
Intermediate in Biologically Active Compounds Synthesis
It serves as an important intermediate in the synthesis of many biologically active compounds, including crizotinib, which is used in cancer treatment .
Supporting Research on COVID-19
The compound has been mentioned in the context of supporting research on COVID-19, indicating its potential use in the development of treatments or diagnostics related to this disease .
Chemical Synthesis and Characterization
It is used in various chemical synthesis processes and characterization studies, which are fundamental steps in drug development and other scientific research applications .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[2-(4-methylsulfonylphenyl)acetyl]pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-11-5-10-18(19)15(20)12-13-6-8-14(9-7-13)25(4,22)23/h6-9H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPAFRWBQXXQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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